Oxonole Blue dipotassium salt

Description

Historical Context of Voltage-Sensitive Dyes and the Emergence of Oxonols

The endeavor to visualize the electrical activity of neurons and other excitable cells led to the development of voltage-sensitive dyes (VSDs), also known as potentiometric dyes. wikipedia.org The concept of using optical methods to detect membrane potential changes was first conceived in the late 1960s. researchgate.netnih.gov Early research in the 1970s involved screening numerous dyes to find those that exhibited changes in their spectral properties in response to voltage fluctuations. nih.gov This pioneering work established the foundation for a new era in electrophysiology, moving beyond the limitations of single-electrode measurements. researchgate.net

One of the earliest successful VSDs was merocyanine (B1260669) 540, which was used to optically record action potentials from the giant axon of a squid. nih.govteledynevisionsolutions.com However, the signal quality and response speed of early dyes like merocyanine 540 were limited, prompting the development of improved VSDs. researchgate.net This led to the emergence of new classes of dyes, including the oxonol and styryl dyes, which offered better signal-to-noise ratios and faster response times. researchgate.net The development of various analogs of these fluorophores was driven by the need for brighter signals with minimal noise, as the performance of these probes can vary between different biological preparations. researchgate.net

Oxonol dyes, classified as anionic polymethine dyes, became significant tools in this field. dntb.gov.uaresearchgate.net Their name originates from the oxygen atoms at the ends of the polymethine chain that forms their structural backbone. dntb.gov.uaresearchgate.net Initially, water-soluble oxonol dyes found their primary technical application in silver halide photography as filter and antihalation dyes. dntb.gov.uaresearchgate.net However, the lipophilic variants of oxonol dyes proved to be particularly useful for biological applications, such as staining cells, bacteria, and liposomes, and most importantly, for determining membrane potentials in both eukaryotic and prokaryotic cells. dntb.gov.uaresearchgate.net

General Principles of Potentiometric Dye Functionality

Potentiometric dyes, or voltage-sensitive dyes, are molecules that report changes in the electrical potential across a cell membrane by altering their optical properties, such as absorbance or fluorescence. wikipedia.org These dyes are invaluable for monitoring physiological processes that involve changes in membrane potential, providing insights into the origin, velocity, and direction of action potentials. wikipedia.org They are particularly useful for studying electrical activity in organelles where inserting an electrode is not feasible, like mitochondria and dendritic spines. wikipedia.org

The functionality of potentiometric dyes is based on their interaction with the cell membrane's electric field. There are generally two main mechanisms by which these dyes operate:

Electrochromism: This mechanism is characteristic of "fast-response" dyes. These dyes typically have a chromophore that experiences a large shift in electronic charge upon excitation. wikipedia.org When embedded in the cell membrane, a change in the membrane potential alters the electric field experienced by the dye molecule. This, in turn, perturbs the energy levels of the chromophore, leading to a rapid (femtosecond to picosecond) shift in its absorption and emission spectra. nih.govresearchgate.net This phenomenon is also known as a molecular Stark effect. researchgate.netradiologykey.com

Potential-Dependent Distribution: This mechanism is typical for "slow-response" dyes. These dyes are generally lipophilic ions that redistribute across the cell membrane in response to changes in membrane potential. wikipedia.orgnih.gov For instance, an anionic oxonol dye will move from the outer to the inner leaflet of the membrane during depolarization, leading to a change in its fluorescence. hamamatsu.com This redistribution is a slower process, often taking milliseconds to seconds. teledynevisionsolutions.com

The choice of dye and the interpretation of its signal depend on the specific biological question being addressed. Fast-response dyes are ideal for tracking rapid events like neuronal action potentials, while slow-response dyes are better suited for measuring the average resting potential of a large population of cells. teledynevisionsolutions.comscholarpedia.org

Classification of Voltage-Sensitive Dyes: Slow-Response vs. Fast-Response Probes

Voltage-sensitive dyes are broadly categorized into two main groups based on their response times to changes in membrane potential: slow-response probes and fast-response probes. teledynevisionsolutions.comscholarpedia.org

Slow-Response Probes: These dyes exhibit changes in their transmembrane distribution that are dependent on the membrane potential, which in turn leads to a change in fluorescence. wikipedia.org This class includes ionic oxonols, as well as cationic carbocyanines and rhodamines. wikipedia.org The response time of these dyes is in the range of milliseconds to seconds, making them unsuitable for recording fast neuronal signals like action potentials. teledynevisionsolutions.comscholarpedia.org However, their significant fluorescence changes (up to 80% ΔF/F per 100 mV) make them well-suited for measuring the resting potential of large populations of identical cells. nih.govscholarpedia.org The mechanism relies on the diffusion of the lipophilic dye across the lipid bilayer, which is a relatively slow process. nih.gov

Fast-Response Probes: These dyes respond to membrane potential changes in microseconds, allowing for the real-time, undistorted recording of rapid neuronal impulses. scholarpedia.org Their optical signals are often linearly related to the change in membrane potential. scholarpedia.org Fast-response dyes are typically amphiphilic molecules that stain the membrane. wikipedia.org They possess a chromophore that undergoes a significant electronic charge shift upon excitation, which is the basis for the electrochromic mechanism of their voltage sensitivity. wikipedia.org The aminonaphthylethenylpyridinium (ANEP) dyes are a prominent example of fast-response probes. hamamatsu.com While their response is rapid, the fractional change in fluorescence is generally smaller compared to slow-response dyes. teledynevisionsolutions.com

The development of new voltage-sensitive dyes has also incorporated mechanisms like photoinduced electron transfer (PeT), which can provide both high speed and sensitivity for voltage sensing. wikipedia.orgnih.gov

Overview of Oxonole Blue Dipotassium (B57713) Salt and its Analogues within the Oxonol Class

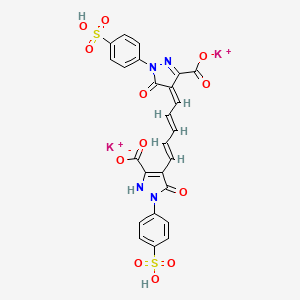

Oxonole Blue dipotassium salt is a specific compound within the broader class of oxonol dyes. medchemexpress.com It is recognized as a conjugated triene stain and can be utilized as a monitor of membrane potential. medchemexpress.comscbt.com

Oxonol dyes are characterized as anionic polymethine dyes. dntb.gov.uaresearchgate.net The name "oxonol" is derived from the oxygen atoms that terminate the polymethine chain, which are typically part of a heterocyclic ring. dntb.gov.uaresearchgate.net Within this class, there is a variety of structural types. Lipophilic oxonol dyes are particularly valuable in bio-analysis for staining cells and determining membrane potentials. dntb.gov.uaresearchgate.net

One of the most commonly used oxonol dyes for monitoring membrane potential is DiBAC4(3). hamamatsu.com This negatively charged dye equilibrates between the extracellular solution and the cell interior based on the cellular membrane potential. hamamatsu.com Other oxonol dyes that have been used as voltage-sensitive probes include Oxonol V and Oxonol VI. tandfonline.com

The table below provides a summary of this compound and some of its analogues within the oxonol class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Application |

| This compound | 51858-17-4 | C25H16K2N4O12S2 | 706.74 g/mol | Membrane potential monitor |

| Oxonol V | 61390-37-8 | C27H34N2O5 | 466.57 g/mol | Voltage-sensitive dye |

| Oxonol VI | 61417-49-0 | C18H21N3O5S | 391.44 g/mol | Voltage-sensitive dye |

| DiBAC4(3) | 70894-56-7 | C30H35N3O6 | 533.61 g/mol | Membrane potential indicator |

Structure

3D Structure of Parent

Properties

IUPAC Name |

dipotassium;(4Z)-4-[(2E,4E)-5-[5-carboxylato-3-oxo-2-(4-sulfophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-5-oxo-1-(4-sulfophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18N4O12S2.2K/c30-22-18(20(24(32)33)26-28(22)14-6-10-16(11-7-14)42(36,37)38)4-2-1-3-5-19-21(25(34)35)27-29(23(19)31)15-8-12-17(13-9-15)43(39,40)41;;/h1-13,26H,(H,32,33)(H,34,35)(H,36,37,38)(H,39,40,41);;/q;2*+1/p-2/b3-1+,4-2+,19-5-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGBFZMAOUKSPX-SAJZWCDJSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])C=CC=CC=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N2C(=O)C(=C(N2)C(=O)[O-])/C=C/C=C/C=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C(=O)[O-])S(=O)(=O)O.[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H16K2N4O12S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

706.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51858-17-4 | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4-[5-[3-carboxy-1,5-dihydro-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-1,3-pentadien-1-yl]-5-hydroxy-1-(4-sulfophenyl)-, potassium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dipotassium dihydrogen 4-[5-[3-carboxylato-5-hydroxy-1-(4-sulphonatophenyl)-1H-pyrazol-4-yl]penta-2,4-dienylidene]-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.237 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Mechanism of Voltage Sensitivity in Oxonol Dyes

Anionic Character and Lipophilic Partitioning in Biological Membranes

Oxonol dyes, including Oxonole Blue dipotassium (B57713) salt, are characterized as anionic polymethine dyes. This anionic nature is a key determinant of their interaction with biological membranes. Unlike cationic dyes that accumulate in cells with a negative-inside membrane potential, negatively charged oxonols are generally expelled from the cell interior under resting conditions. google.com This leads to a higher concentration of the dye in the extracellular medium and the outer leaflet of the plasma membrane compared to the intracellular space. google.com

The lipophilic character of oxonol dyes allows them to partition into the hydrophobic core of the lipid bilayer. nih.gov The extent of this partitioning is influenced by the specific structure of the dye, the composition of the membrane, and the ionic strength of the surrounding medium. nih.gov For instance, studies with oxonol dyes in phospholipid vesicles have shown that the dye molecules occupy a hydrophobic region within the membrane. nih.gov The interaction often occurs in two phases: a rapid binding to the membrane surface followed by a slower permeation into the membrane interior. nih.gov

The combination of their anionic charge and lipophilicity is fundamental to their function as voltage sensors. Changes in the transmembrane electrical potential directly influence the distribution of these charged, membrane-permeant dyes across the membrane, forming the basis for one of the primary mechanisms of their voltage sensitivity. annualreviews.org

Fluorescence Response to Membrane Potential: Mechanisms of Signal Generation

The fluorescence of oxonol dyes is modulated by the membrane potential through two principal mechanisms: an electrochromic mechanism involving spectral shifts and concentration-dependent changes in fluorescence due to redistribution and binding.

Electrochromic Mechanism and Spectral Shifts

The electrochromic mechanism, also known as the molecular Stark effect, involves a direct interaction between the dye's chromophore and the electric field across the membrane. nih.gov This interaction perturbs the energy levels of the dye's ground and excited states, leading to shifts in its absorption and emission spectra. nih.govpnas.org For many voltage-sensitive dyes, depolarization causes a blue shift (hypsochromic shift) in the excitation spectrum. nih.govpnas.org These spectral shifts are typically small, often in the range of 10 nm per 100 mV change in membrane potential. mdpi.com While this mechanism allows for very fast response times (femtoseconds to picoseconds), the resulting changes in fluorescence intensity are often modest. nih.govchemrxiv.org

Concentration-Dependent Fluorescence Changes and Binding to Intracellular Components

A more significant contributor to the fluorescence signal change in many oxonol dyes is the potential-dependent redistribution of the dye across the membrane. annualreviews.org As anionic molecules, oxonols will move into the cell upon depolarization (when the inside of the cell becomes less negative). thermofisher.comresearchgate.netthermofisher.com This influx leads to an increased intracellular concentration of the dye. mdpi.comthermofisher.com

It is important to note that the relationship between fluorescence and membrane potential is not always linear and can be influenced by factors such as dye concentration and cell type. annualreviews.org At high concentrations, some dyes can form aggregates, which may have different fluorescence properties and can complicate the interpretation of the signal. thermofisher.comscispace.com

Theoretical Models Describing Oxonol-Membrane Interactions and Voltage Dependence

Several theoretical models have been developed to describe the complex interplay between oxonol dyes, the cell membrane, and the transmembrane potential. One of the early models proposed to explain the rapid optical changes is the "on-off" mechanism, which describes a potential-dependent partitioning of the dye between binding sites on the membrane and the aqueous solution near the membrane. annualreviews.org

For slow-response dyes, which rely on redistribution, the Nernst equation is often used as a foundational principle to relate the equilibrium distribution of the charged dye to the membrane potential. mdpi.comnih.gov However, this is often an oversimplification, as it doesn't fully account for dye binding to intracellular components. mdpi.com More sophisticated models have been developed to incorporate these binding interactions.

A "three-capacitor model" has been proposed to quantitatively describe the voltage dependence of the apparent partition coefficient of dyes like Oxonol VI. nih.gov This model assumes that the dye binds to adsorption planes located on the hydrocarbon side of the membrane-solution interface. nih.gov

Furthermore, Fluorescence Resonance Energy Transfer (FRET) based models have been employed to enhance the voltage-sensing capabilities of oxonol dyes. thermofisher.com In these systems, an oxonol dye acts as a mobile acceptor that moves in response to changes in membrane potential, altering its distance from a stationary donor fluorophore bound to the membrane. thermofisher.comnih.gov This change in distance modulates the efficiency of FRET, providing a ratiometric output that can be more robust than simple intensity measurements. thermofisher.com

These theoretical frameworks are crucial for both interpreting experimental data and for the rational design of new and improved voltage-sensitive probes.

Methodological Considerations and Advanced Techniques for Oxonol Based Research

Experimental Setup and Imaging Modalities

Spectrofluorometry and microplate readers are foundational techniques for quantifying fluorescence changes in cell suspensions, offering high-throughput capabilities for screening and population-level analysis. bmglabtech.commoleculardevices.com These instruments measure the average fluorescence intensity from a sample, which, in the context of oxonol dyes, correlates with the mean membrane potential of the cell population. moleculardevices.com

Anionic oxonol dyes, like DiBAC4(3), enter depolarized cells and bind to intracellular proteins or membranes, leading to an enhanced fluorescence and a red spectral shift. thermofisher.com An increase in fluorescence intensity across the cell population indicates depolarization, while a decrease suggests hyperpolarization. thermofisher.com

Microplate readers, also known as spectrofluorometers, are instruments that detect the light emitted by fluorescent samples in a microplate after excitation at a specific wavelength. bmglabtech.com They typically consist of a light source, optical systems for selecting excitation and emission wavelengths (using filters or monochromators), and a photomultiplier tube (PMT) detector to quantify the emitted photons. bmglabtech.com The output is generally provided in Relative Fluorescent Units (RFU). bmglabtech.com

Table 4.1: Comparison of Spectrofluorometry Instrumentation

| Instrument Type | Wavelength Selection | Key Features |

|---|---|---|

| Filter-based Readers | Optical filters | High sensitivity, cost-effective |

| Monochromator-based Readers | Diffraction gratings | Wavelength flexibility, spectral scanning |

This table provides a general comparison of common spectrofluorometry instrumentation.

Flow cytometry is a powerful technique for analyzing the properties of individual cells within a heterogeneous population. researchgate.netbio-rad-antibodies.com In the context of oxonol-based research, it allows for the simultaneous measurement of fluorescence intensity (and thus membrane potential) and other cellular parameters, such as cell size, granularity, and the expression of specific surface markers. bio-rad-antibodies.comnih.gov

The fundamental principle of flow cytometry involves staining cells in suspension with fluorescent dyes, such as the anionic oxonol dye DiBAC4(3), and then passing them in a single file through a laser beam. nih.govyoutube.com The resulting light scatter and fluorescence signals are detected and analyzed to provide quantitative data on a cell-by-cell basis. youtube.com This allows for the identification and analysis of distinct cell subpopulations with different membrane potential characteristics. nih.gov For instance, in a mixed population of lymphocytes, flow cytometry can distinguish between different T cell subsets and determine their respective membrane potentials. nih.gov

A typical workflow for a flow cytometry experiment involving an oxonol dye includes:

Preparation of a single-cell suspension. nih.gov

Staining with the oxonol dye and fluorescently labeled antibodies for cell surface markers.

Acquisition of data on a flow cytometer, measuring forward scatter (FSC), side scatter (SSC), and fluorescence from each cell. bio-rad-antibodies.com

Data analysis, including gating to isolate specific cell populations and quantifying their fluorescence intensity. bio-rad-antibodies.com

Confocal and two-photon microscopy are advanced imaging techniques that provide high-resolution, three-dimensional images of cells and tissues, enabling the spatial localization of changes in membrane potential. nih.govspringernature.com

Confocal microscopy utilizes a pinhole to reject out-of-focus light, resulting in a sharp, "optically sectioned" image. nih.govmdpi.com This allows for the detailed visualization of dye distribution within a single cell, for example, observing the accumulation of an oxonol dye in the cytoplasm upon depolarization.

Two-photon microscopy offers several advantages over confocal microscopy for imaging living cells and thick tissues. nih.govmdpi.com It uses a longer wavelength excitation laser, which reduces light scattering and allows for deeper tissue penetration. springernature.comnih.gov Furthermore, fluorescence excitation is confined to the focal plane, which significantly reduces phototoxicity and photobleaching, making it ideal for long-term imaging of live specimens. nih.gov These features make two-photon microscopy particularly well-suited for in vivo studies, such as imaging neuronal activity in the brain of a living animal. springernature.com

Both techniques can be used to monitor the changes in fluorescence of oxonol dyes within specific subcellular compartments, providing a spatially resolved map of membrane potential dynamics.

Time-lapse imaging involves capturing a series of images at regular intervals to visualize and quantify dynamic cellular processes over time. When combined with fluorescence microscopy and oxonol dyes, this technique allows for the detailed kinetic analysis of membrane potential changes in response to various stimuli.

The response of slow-response probes like oxonol dyes to changes in membrane potential can be monitored, with dyes like Oxonol VI responding more rapidly than Oxonol V. thermofisher.com The fluorescence intensity of the dye within a cell or a specific region of interest is measured in each frame of the time-lapse sequence. This data can then be used to plot the change in fluorescence over time, revealing the kinetics of depolarization or hyperpolarization. Such studies are crucial for understanding the temporal dynamics of ion channel activity, cell signaling pathways, and other processes that involve changes in membrane potential.

Calibration and Quantification of Membrane Potential

To move beyond qualitative observations of fluorescence changes and obtain quantitative measurements of membrane potential, calibration procedures are essential.

For charged, lipophilic dyes like oxonols that redistribute across the plasma membrane in response to membrane potential, their distribution at equilibrium can be described by the Nernst equation. uni-konstanz.denih.gov This principle forms the basis for Nernstian calibration approaches.

The Nernst equation relates the membrane potential (Vm) to the ratio of the intracellular ([Dye]in) and extracellular ([Dye]out) concentrations of the dye:

Vm = (RT/zF) * ln([Dye]out / [Dye]in)

Where:

R is the ideal gas constant

T is the absolute temperature

z is the valence of the dye ion

F is the Faraday constant

A common calibration method involves using ionophores to clamp the membrane potential at known values. researchgate.net For example, the potassium ionophore valinomycin can be used in conjunction with varying extracellular potassium concentrations to set the membrane potential to the potassium equilibrium potential (EK), which can be calculated using the Nernst equation for potassium. nih.govnih.gov By measuring the fluorescence intensity of the oxonol dye at several known membrane potentials, a calibration curve can be generated that relates fluorescence to millivolts. researchgate.netnih.gov

Another approach involves completely depolarizing the cells to 0 mV, at which point the intracellular and extracellular dye concentrations are equal. nih.gov This allows for the determination of the relationship between fluorescence intensity and dye concentration, which can then be used to calculate the membrane potential in polarized cells based on their intracellular fluorescence. nih.govnih.gov

It is important to note that interactions between anionic oxonols and cationic ionophores like the K+-valinomycin complex can complicate calibration procedures. thermofisher.com

Table 4.2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Oxonole Blue dipotassium (B57713) salt |

| Oxonol V |

| Oxonol VI |

| DiBAC4(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) |

| DiSBAC2(3) |

| Valinomycin |

| Gramicidin |

| Carbonyl cyanide 3-chlorophenylhydrazone (CCCP) |

Diffusion Potential-Based Calibration

A fundamental prerequisite for the quantitative interpretation of fluorescence signals from oxonol dyes is the accurate calibration of the signal in relation to the membrane potential. A widely accepted method for this calibration involves the generation of a known diffusion potential across the cell membrane. This is typically achieved by manipulating the potassium ion (K⁺) gradient in the presence of a K⁺-selective ionophore, such as valinomycin.

The underlying principle of this technique is the application of the Nernst equation, which describes the equilibrium potential for a specific ion across a permeable membrane. By creating a defined K⁺ concentration gradient between the intracellular and extracellular environments and introducing valinomycin to selectively increase the membrane's permeability to K⁺, a predictable membrane potential can be established. The fluorescence intensity of the oxonol dye is then measured at several defined K⁺ gradients, allowing for the construction of a calibration curve that correlates fluorescence changes with millivolt (mV) values. For instance, a calibration over a range of 48-108 mV has been shown to yield a linear response with the oxonol dye, Oxonol VI. d-nb.info

However, it is crucial to acknowledge that interactions between anionic oxonol dyes and the cationic K⁺-valinomycin complex can introduce complexities in the calibration of potentiometric responses. d-nb.info This necessitates careful control experiments and data analysis to account for any potential artifacts arising from these interactions.

Accounting for Cellular Heterogeneity and Background Fluorescence

Cellular populations, even within a single culture, often exhibit heterogeneity in various physiological parameters, including membrane potential. This inherent variability can significantly impact the interpretation of bulk fluorescence measurements. Flow cytometry is a powerful technique to address this challenge, as it allows for the analysis of fluorescence signals from individual cells within a large population. nih.gov By combining oxonol dye staining with immunophenotyping, researchers can dissect the membrane potential characteristics of specific cell subpopulations. nih.gov

Background fluorescence is another critical factor that can compromise the accuracy of measurements. This unwanted signal can originate from multiple sources, including the unbound dye in the extracellular medium, autofluorescence from cellular components, and the experimental apparatus itself. Several strategies can be employed to mitigate background fluorescence:

Washing Steps: Thoroughly washing the cells after staining can help remove excess unbound dye.

Use of Quenchers: Extracellular quenchers can be used to reduce the fluorescence of the dye in the surrounding medium.

Spectral Unmixing: Advanced imaging software can be used to computationally separate the specific dye signal from the autofluorescence background, provided their emission spectra are sufficiently distinct.

Instrumental Adjustments: Optimizing microscope settings, such as the pinhole size in confocal microscopy, can help to reject out-of-focus light and reduce background.

Furthermore, the short fluorescence lifetime of unbound oxonol dyes (e.g., < 100 ps for Dibac4(3)) presents a unique opportunity for background suppression. By employing selective gating of the excitation source or the photodetector, it is possible to preferentially detect the longer-lifetime fluorescence of the membrane-bound dye, thereby enhancing the sensitivity of the measurement. nih.gov

Optimization of Signal-to-Noise Ratio and Sensitivity

Achieving a high signal-to-noise ratio (SNR) is paramount for the detection of subtle changes in membrane potential. The SNR is influenced by both the intensity of the specific fluorescence signal and the level of background noise. The following strategies can be employed to optimize the SNR and sensitivity of oxonol-based assays:

Dye Concentration: The concentration of the oxonol dye must be carefully optimized. While a higher concentration may increase the signal, it can also lead to increased background and potential cytotoxicity.

Excitation Intensity: Increasing the intensity of the excitation light can enhance the fluorescence signal. However, this must be balanced against the risk of phototoxicity and photobleaching of the dye.

Detector Settings: The gain and exposure time of the detector (e.g., a photomultiplier tube or camera) should be adjusted to maximize signal detection without saturating the detector.

Image Averaging: For imaging applications, acquiring and averaging multiple frames can significantly reduce random noise and improve the SNR.

FRET-Based Systems: The use of Fluorescence Resonance Energy Transfer (FRET) can enhance the sensitivity of membrane potential measurements. In such systems, an oxonol dye can act as a FRET acceptor for a membrane-bound donor fluorophore. Changes in membrane potential alter the distance between the donor and acceptor, leading to a ratiometric change in fluorescence that can be more robust than simple intensity measurements. nih.gov A FRET pair consisting of CC2-DMPE as the donor and the oxonol dye DiSBAC₂(3) as the acceptor has demonstrated a voltage sensitivity of up to 300% in live cells. nih.gov

Limitations and Potential Artifacts of Oxonol Dyes in Live Cell Imaging

Despite their utility, oxonol dyes possess certain limitations and can be prone to artifacts that researchers must be aware of to ensure accurate data interpretation.

A significant limitation of many oxonol dyes is their relatively slow response kinetics. The process of dye partitioning into the cell, binding to intracellular components, and the subsequent fluorescence change is not instantaneous. The association and release of oxonol dyes from lipid vesicles have been shown to have half-times ranging from 0.2 to 5 minutes. researchgate.net This slow response is thought to be related to the permeation of the dye across the membrane and its subsequent interaction with intracellular proteins. nih.govresearchgate.net Consequently, these dyes are generally better suited for measuring slow, steady-state changes in membrane potential rather than rapid, transient events like action potentials. It is noteworthy that different oxonol dyes can exhibit different response speeds; for example, Oxonol VI is reported to respond more rapidly to potential changes than Oxonol V. thermofisher.com The divalent anionic oxonol dye, WW 781, has been reported to have a faster response time of less than 1 second. nih.gov

As previously mentioned, the use of ionophores like valinomycin for calibration can be complicated by direct interactions with oxonol dyes. d-nb.info Beyond this, it is important to recognize that oxonol dyes themselves can exhibit pharmacological activity. They have been reported to interact with various ion channels and receptors, which could potentially alter the very physiological processes being measured. thermofisher.com

Furthermore, certain pharmacological agents can directly interfere with the fluorescence of oxonol dyes or their interaction with the cell. For example, the fluorescence of the oxonol dye WW 781 can be inhibited by quinine, oligomycin, and trifluoperazine. nih.gov Therefore, when using pharmacological agents in conjunction with oxonol dyes, it is imperative to perform control experiments to rule out any direct effects of the agent on the dye's fluorescence or behavior.

The fluorescence intensity measured from a cell stained with an oxonol dye is not only dependent on the membrane potential but can also be influenced by the cell's size and morphology. Larger cells, for instance, have a greater volume and surface area, which can lead to a higher accumulation of the dye and thus a stronger fluorescence signal, even at the same membrane potential as a smaller cell. thermofisher.com This is a particularly important consideration in flow cytometry, where measurements of forward light scatter are sometimes used to normalize for variations in cell size. thermofisher.com

Phototoxicity and Photobleaching Considerations

A primary challenge in live-cell imaging with fluorescent probes is managing phototoxicity and photobleaching, phenomena that can compromise cell viability and data integrity oxinst.comthermofisher.com. Photobleaching is the irreversible photochemical alteration of a dye molecule upon light exposure, rendering it non-fluorescent oxinst.com. Phototoxicity occurs when illumination damages the cells, potentially leading to membrane blebbing, vacuole formation, or even cell death oxinst.comthermofisher.com. These effects are typically caused by high-intensity or prolonged illumination oxinst.com.

For oxonol dyes, strategies to mitigate these issues are crucial for long-term experiments. Research has led to the development of new classes of oxonol dyes with enhanced light-fastness, attributed to an oxidative quenching mechanism that improves their stability researchgate.net. Furthermore, the development of oxonol dyes that absorb and emit in the near-infrared (NIR) region of the spectrum is a significant advancement wustl.edu. The use of longer wavelength light for excitation is inherently less energetic and thus reduces the risk of phototoxicity, enabling deeper tissue imaging with less scattering oxinst.compnas.org. Minimizing light exposure by using sensitive detectors and efficient illumination protocols is a key strategy to reduce both photobleaching and phototoxicity oxinst.com.

pH Sensitivity and Organelle-Specific pH Effects

While not primarily utilized as pH indicators, the fluorescence and spectral properties of oxonol dyes can be influenced by the pH of their microenvironment. The fluorescence of many organic dyes is pH-dependent, and this must be considered when interpreting results researchgate.netscirp.org. For instance, studies with the dye eosin Y show that its relative fluorescence intensity decreases with increasing acidity and increases with increasing basicity ajgreenchem.com.

In cellular contexts, cytosolic pH is typically maintained within a narrow range of 6.8 to 7.4, while acidic organelles like lysosomes can have a pH between 4.5 and 6.0 thermofisher.com. Anionic oxonol dyes, such as bis-oxonols, are largely excluded from mitochondria due to the negative charge of the inner mitochondrial membrane, which helps in isolating measurements to the plasma membrane thermofisher.com. This is advantageous as the mitochondrial matrix is alkaline (pH ~8.0), which could otherwise affect dye response.

However, in specific experimental systems, pH can be a significant variable. In a study involving reconstituted plasma membrane proteins from plant roots, the permeability coefficient for nitrate, measured using Oxonol VI, decreased 70-fold when the pH was increased from 6.5 to 7.4 nih.gov. This indicates that for precise quantitative measurements, especially in systems with fluctuating or non-standard pH, the potential influence of pH on the oxonol dye's behavior must be carefully calibrated.

Comparative Analysis with Other Voltage-Sensitive Probes

The selection of a voltage-sensitive probe depends on the specific requirements of the experiment, such as the desired temporal resolution and the cellular compartment of interest. Oxonols are one of several classes of dyes used for monitoring membrane potential, each with distinct characteristics.

Comparison with Carbocyanine, Rhodamine, and Styryl Dyes

Carbocyanine, rhodamine, and styryl dyes are common alternatives to oxonols for measuring membrane potential.

Carbocyanine Dyes (e.g., DiOC₆(3)): These are cationic dyes that accumulate in hyperpolarized membranes. Their primary application is as sensors for mitochondrial membrane potential, and they are less suited for measuring plasma membrane potential due to this preferential accumulation thermofisher.com. In contrast, anionic bis-oxonols are largely excluded from mitochondria, making them more specific for plasma membrane potential thermofisher.com.

Rhodamine Dyes (e.g., TMRM, TMRE): Like carbocyanines, rhodamines are cationic and are primarily used to measure mitochondrial membrane potential thermofisher.com. They are considered more specific to mitochondria than some carbocyanine dyes like DiOC₆(3) thermofisher.com.

Styryl Dyes (e.g., di-4-ANEPPS): These are generally fast-response dyes capable of detecting transient potential changes such as action potentials nih.gov. Oxonol dyes, in contrast, are typically classified as slow-response probes, reacting to voltage changes on a timescale of seconds researchgate.netnih.govnih.gov. In studies of the embryonic central nervous system, the oxonol dye RH155 was found to provide smaller signals compared to styryl dyes, highlighting the context-dependent performance of different dye classes nih.gov.

| Probe Class | Typical Charge | Primary Target | Response Speed | Key Characteristic |

|---|---|---|---|---|

| Oxonols | Anionic | Plasma Membrane | Slow | Excluded from mitochondria, good for slow potential changes. |

| Carbocyanines | Cationic | Mitochondria | Slow | Accumulate in hyperpolarized membranes. |

| Rhodamines | Cationic | Mitochondria | Slow | Specific for mitochondrial membrane potential. |

| Styryl Dyes | Zwitterionic/Cationic | Plasma Membrane | Fast | Detects rapid events like action potentials. |

Advantages and Disadvantages of Oxonols in Specific Research Contexts

The utility of oxonol dyes is highly dependent on the specific research application. Their unique properties offer distinct advantages in some scenarios and present limitations in others.

| Advantages | Disadvantages |

|---|---|

| Specificity for Plasma Membrane: Anionic nature prevents accumulation in mitochondria, reducing signal contamination thermofisher.com. | Slow Response Time: Not suitable for resolving fast electrical events like individual action potentials nih.govnih.gov. |

| High Signal-to-Noise Ratio: Can provide robust signals for slow, steady-state potential changes. | Pharmacological Activity: Known to interact with and modulate various ion channels and receptors, which can be a confounding factor thermofisher.com. |

| Versatility: Lipophilic oxonols are used to stain cells, bacteria, and liposomes for determining membrane potentials researchgate.net. | Compound Interference: Some studies have reported interference from test compounds on the fluorescence of oxonol probes researchgate.netnih.gov. |

| Improving Photostability: Newer oxonol dyes have been developed with enhanced light-fastness researchgate.net. | Potential pH Sensitivity: The response may be influenced by the pH of the medium, requiring careful control and calibration nih.gov. |

Integration with Other Electrophysiological Techniques

To ensure the fidelity of optical measurements of membrane potential, it is often necessary to correlate them with direct electrophysiological recordings.

Correlative Studies with Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for measuring membrane potential with high temporal resolution and accuracy researchgate.net. Correlative studies using simultaneous patch-clamp recordings and fluorescence imaging with oxonol dyes have been crucial for validating the optical signals.

The usefulness of the oxonol dye DiBAC₄(3) has been evaluated by simultaneously measuring the membrane potential of cells with glass microelectrodes and recording the dye's fluorescence d-nb.info. These studies demonstrated a good correlation between the fluorescence changes and the directly measured membrane potential, with a fluorescence response of about 1% per millivolt for slow potential changes researchgate.netd-nb.info.

However, these correlative studies also highlight the primary limitation of oxonol dyes: their slow temporal resolution. In one study, oscillatory membrane hyperpolarization induced in HEK293 cells was accurately recorded by patch-clamp, but was only detected as a slow, averaged hyperpolarization by DiBAC₄(3) nih.gov. This confirms that while oxonol dyes are reliable for semi-quantitatively measuring relatively slow or steady-state changes in membrane potential, they cannot resolve rapid, dynamic events that are readily captured by patch-clamp techniques nih.gov. Therefore, the integration of oxonol-based imaging with patch-clamp electrophysiology serves as a powerful method for validating the dye's response and for conducting multi-faceted investigations of cellular electrophysiology.

Combined Use with Ion-Sensitive Fluorescent Dyes

The concurrent measurement of membrane potential and intracellular ion concentrations provides a powerful methodology for elucidating the intricate interplay between electrical signaling and cellular responses. Oxonol dyes, including Oxonole Blue dipotassium salt, serve as reliable potentiometric probes and can be effectively used in conjunction with a variety of ion-sensitive fluorescent indicators. This dual-monitoring approach allows researchers to correlate changes in membrane electrical activity with subsequent fluctuations in the concentrations of key intracellular ions such as calcium (Ca²⁺), potassium (K⁺), and protons (H⁺).

Methodologically, this involves co-loading cells with an oxonol dye to report membrane potential and a specific ion-sensitive dye. nih.gov A critical consideration in this experimental design is the spectral compatibility of the chosen dyes to allow for simultaneous excitation and the separation of their respective emission signals. nih.gov For instance, the overlapping excitation spectra of some dyes may permit simultaneous excitation at a single wavelength, while their distinct emission spectra enable the capture of signals sensitive to both membrane potential and ion concentration using separate detectors or filter sets. nih.gov

Advanced techniques such as ratiometric measurements can significantly enhance the accuracy and reliability of these combined assays. researchgate.netnih.govthermofisher.com Ratiometric ion indicators, like Fura-2 for calcium, exhibit a shift in their excitation or emission spectrum upon binding to the target ion. thermofisher.combiotium.comnih.gov This property allows for the calculation of ion concentrations based on the ratio of fluorescence intensities at two different wavelengths, which helps to correct for artifacts such as uneven dye loading, photobleaching, and variations in cell thickness. thermofisher.com

Research Findings in Combined Dye Studies

Studies employing the combined use of potentiometric and ion-sensitive dyes have yielded significant insights into cellular physiology. For example, in cardiac myocytes, the simultaneous optical mapping of membrane potential and intracellular calcium has been instrumental in understanding excitation-contraction coupling. nih.gov These studies have revealed the precise temporal relationship between the action potential, reported by a voltage-sensitive dye, and the subsequent transient increase in intracellular calcium, reported by a calcium-sensitive dye. nih.gov

The choice of the ion-sensitive dye's affinity (high vs. low) has been shown to be a critical factor in the interpretation of experimental results. nih.gov High-affinity calcium dyes may become saturated during large calcium transients, potentially leading to a non-linear response and an overestimation of the duration of the calcium signal. nih.gov In contrast, low-affinity dyes can provide a more accurate representation of large and rapid changes in ion concentration. nih.gov

The following interactive data tables summarize the types of ion-sensitive fluorescent dyes commonly used in conjunction with potentiometric dyes and present hypothetical research findings to illustrate the data generated in such experiments.

Commonly Used Ion-Sensitive Fluorescent Dyes

| Ion | Dye | Measurement Type | Typical Excitation (nm) | Typical Emission (nm) |

|---|---|---|---|---|

| Ca²⁺ | Fura-2 | Ratiometric | 340/380 | 510 |

| Ca²⁺ | Fluo-4 | Single Wavelength | 494 | 516 |

| K⁺ | PBFI | Ratiometric | 340/380 | 505 |

| H⁺ (pH) | BCECF | Ratiometric | 440/490 | 535 |

Illustrative Research Findings: Neuronal Depolarization and Calcium Influx

| Experimental Condition | Peak Change in Oxonole Blue Fluorescence (ΔF/F₀) | Peak Change in Fura-2 Ratio (340/380 nm) | Inferred Change in Membrane Potential | Inferred Change in [Ca²⁺]i |

|---|---|---|---|---|

| Resting State | 0.00 | 0.85 | -70 mV | 100 nM |

| Stimulation with high [K⁺] | +0.15 | 2.50 | Depolarization to -20 mV | Increase to 800 nM |

| Application of a calcium channel blocker | +0.14 | 0.95 | Depolarization to -22 mV | Slight increase to 150 nM |

Synthesis, Derivatization, and Structure Function Relationships of Oxonol Dyes for Research Applications

General Synthetic Methodologies for Oxonol Compounds

The synthesis of oxonol dyes, which are anionic polymethine dyes, is typically achieved through the condensation of a compound containing an active methylene group with a suitable methine source. acs.org This reaction is generally carried out in the presence of a base. The core structure of an oxonol dye consists of two acidic nuclei, such as barbituric acid or thiobarbituric acid, linked by a polymethine chain.

A common synthetic route involves the Knoevenagel condensation. In this approach, an active methylene compound is reacted with an aldehyde or ketone in the presence of a weak base, such as piperidine or pyridine, to form a vinylogous acid. This intermediate can then react with a second equivalent of the active methylene compound to yield the symmetric oxonol dye.

Alternatively, the synthesis can be accomplished by reacting the active methylene compound with a malondialdehyde derivative or a vinamidinium salt, which serves as the source of the three-carbon polymethine bridge. The choice of solvent and base is crucial for optimizing the reaction yield and purity of the final product. Anhydrous conditions are often preferred to prevent hydrolysis of the intermediates.

For instance, the synthesis of a simple oxonol dye can be initiated by reacting two equivalents of 1,3-diethyl-2-thiobarbituric acid with one equivalent of malondialdehyde dianil hydrochloride in the presence of acetic anhydride and sodium acetate. The reaction mixture is typically heated to drive the condensation, and the resulting dye is then purified by recrystallization or chromatography. The general reaction scheme is depicted below:

Table 1: General Synthetic Scheme for Oxonol Dyes

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product |

| Active Methylene Compound (e.g., Barbituric acid derivative) | Methine Source (e.g., Malondialdehyde derivative) | Base (e.g., Piperidine, Pyridine), Solvent (e.g., Ethanol, Acetic Anhydride), Heat | Symmetric Oxonol Dye |

This modular synthetic approach allows for the introduction of various substituents on both the heterocyclic nuclei and the polymethine chain, enabling the fine-tuning of the dye's photophysical and biological properties.

Rational Design of Oxonol Derivatives with Enhanced Photophysical Properties

The rational design of novel oxonol derivatives is a key area of research aimed at improving their performance in demanding applications like deep-tissue imaging and long-term cellular monitoring. This involves strategic chemical modifications to optimize their excitation and emission spectra, as well as to enhance their photostability and fluorescence quantum yield.

Optimization of Excitation and Emission Spectra for Deep Imaging

Deep-tissue imaging necessitates the use of fluorophores that absorb and emit light in the near-infrared (NIR) window (700-1700 nm), where light scattering and absorption by biological tissues are minimized. wustl.edu The absorption and emission maxima of oxonol dyes are primarily determined by the length and electronic nature of the polymethine chain and the terminal heterocyclic nuclei.

To achieve a red-shift in the spectra, a common strategy is to extend the length of the conjugated polymethine bridge. Each additional vinylene unit (–CH=CH–) in the chain typically results in a bathochromic shift of approximately 100 nm. Furthermore, replacing the oxygen atoms in the heterocyclic rings with sulfur (e.g., using thiobarbituric acid instead of barbituric acid) can also lead to a red-shift in the spectra.

Another approach involves the introduction of electron-donating or electron-withdrawing groups at specific positions on the aromatic rings of the terminal nuclei. For example, researchers at Washington University in St. Louis have developed a new class of fluorescent oxonol dyes that exhibit absorption and emission in the near-infrared region, making them highly suitable for bioimaging. wustl.edu The core structure of these novel dyes can be derivatized to cover a range of wavelengths.

Table 2: Strategies for Red-Shifting Oxonol Dye Spectra

| Modification Strategy | Effect on Spectra | Rationale |

| Lengthening the polymethine chain | Bathochromic (red) shift | Increases the extent of π-electron delocalization, lowering the energy of the HOMO-LUMO gap. |

| Introducing electron-donating groups | Bathochromic (red) shift | Raises the energy of the highest occupied molecular orbital (HOMO). |

| Introducing electron-withdrawing groups | Bathochromic (red) shift | Lowers the energy of the lowest unoccupied molecular orbital (LUMO). |

| Replacing heteroatoms (e.g., O with S) | Bathochromic (red) shift | Alters the electronic properties of the heterocyclic nuclei. |

Enhancing Photostability and Fluorescence Quantum Yield

Photostability, the ability of a fluorophore to resist photochemical degradation upon exposure to light, and fluorescence quantum yield, the efficiency of photon emission after photon absorption, are critical parameters for quantitative and long-term fluorescence imaging. Several strategies have been developed to improve these properties in oxonol dyes.

One effective method to enhance photostability is to rigidify the polymethine chain. nih.gov Flexible polymethine chains are prone to non-radiative decay through cis-trans isomerization. Incorporating cyclic structures, such as a cyclohexene ring, within the polymethine bridge can restrict this rotational freedom, thereby increasing both photostability and fluorescence quantum yield.

The introduction of bulky substituents on the heterocyclic nuclei can also improve photostability by sterically hindering the approach of reactive oxygen species that can lead to photobleaching. Additionally, deuteration of the polymethine chain has been shown to be a valuable strategy to increase the emission efficacy of cyanine dyes, a class of compounds structurally related to oxonols. rsc.org This is attributed to the suppression of non-radiative deactivation pathways involving C-H bond vibrations.

The fluorescence quantum yield can be further enhanced by minimizing aggregation-caused quenching. This can be achieved by introducing charged groups, such as sulfonate groups, which increase the water solubility and reduce the tendency of the dye molecules to form non-fluorescent aggregates in aqueous environments.

Table 3: Approaches to Enhance Photostability and Quantum Yield

| Strategy | Targeted Property | Mechanism |

| Rigidification of the polymethine chain | Photostability, Quantum Yield | Restricts cis-trans isomerization, reducing non-radiative decay pathways. nih.gov |

| Introduction of bulky substituents | Photostability | Sterically hinders attack by reactive oxygen species. |

| Deuteration of the polymethine chain | Quantum Yield | Suppresses non-radiative deactivation through C-H bond vibrations. rsc.org |

| Introduction of charged groups (e.g., sulfonate) | Quantum Yield | Increases water solubility and prevents aggregation-caused quenching. |

Structure-Activity Relationships in Voltage-Sensing Performance

Oxonol dyes are widely used as "slow-response" voltage-sensitive dyes. Their mechanism of action involves a voltage-dependent partitioning between the cell membrane and the surrounding aqueous medium. wikipedia.org When the cell membrane depolarizes, the negatively charged oxonol dye moves from the aqueous phase into the more hydrophobic environment of the lipid bilayer, resulting in a change in its fluorescence properties. The sensitivity and kinetics of this response are highly dependent on the molecular structure of the dye.

Influence of Substituent Groups on Membrane Partitioning and Sensitivity

The partitioning of the dye between the membrane and the aqueous phase is governed by its lipophilicity and charge distribution. The introduction of lipophilic alkyl or aryl substituents on the heterocyclic nuclei can enhance the dye's affinity for the cell membrane, leading to a larger fluorescence change for a given change in membrane potential, thus increasing its voltage sensitivity.

For example, the widely used voltage-sensitive dye, bis-(1,3-dibutylbarbituric acid)trimethine oxonol (DiBAC4(3)), contains butyl groups on the barbituric acid rings, which increase its lipophilicity and promote its interaction with the cell membrane. nih.gov The nature of the counter-ion can also influence the membrane partitioning and, consequently, the voltage-sensing properties.

The sensitivity of oxonol dyes can also be modulated by altering the electronic properties of the chromophore. Introducing electron-withdrawing groups can affect the charge distribution in the molecule, which in turn influences its interaction with the electric field across the membrane. Computational studies, such as density functional theory (DFT) calculations, can be employed to predict how different substituents will affect the electronic structure and voltage sensitivity of the dye, aiding in the rational design of more sensitive probes. chemrxiv.org

Stereochemical Considerations and Planarity in Dye Function

The geometry of the dye also influences how it inserts into and orients within the cell membrane. For optimal voltage sensing, the chromophore should ideally orient itself perpendicular to the plane of the membrane, aligning its dipole moment with the electric field. The presence of specific anchoring groups, such as long alkyl chains, can help to control the orientation of the dye within the lipid bilayer.

Furthermore, the stereochemistry of any chiral centers within the dye molecule can affect its interaction with the chiral environment of the cell membrane. Although less explored for oxonol dyes, the introduction of chiral moieties has been shown to influence the aggregation behavior and membrane interactions of other classes of polymethine dyes.

Development of Novel Oxonol-Based Probes for Specific Research Needs

A primary focus in the development of new oxonol probes has been the tuning of their spectral properties. Researchers have successfully synthesized oxonol derivatives with absorption and emission profiles in the near-infrared (NIR) region. wustl.edu This is particularly advantageous for deep-tissue bioimaging, as longer wavelength light minimizes interference from autofluorescence and light scattering by biological tissues. The core structure of these novel dyes can be derivatized to cover a wide range of wavelengths, expanding their utility in various imaging modalities. wustl.edu

Furthermore, the development of activatable oxonol probes represents a significant advancement in the field. ariel.ac.il These probes are designed to exist in a non-fluorescent or "caged" state until they interact with a specific analyte or enzyme. This interaction triggers a chemical reaction that cleaves a "caging" group, leading to a dramatic increase in fluorescence. ariel.ac.il This "turn-on" mechanism provides a high signal-to-noise ratio and allows for the detection of specific molecular events in real-time. For instance, oxonol dyes have been functionalized with caging groups that can be cleaved by hydrolytic conditions, making them promising candidates for monitoring drug delivery. ariel.ac.il

The exploration of structure-function relationships is crucial in the rational design of these novel probes. Studies have shown that the packing arrangement of oxonol dye molecules, which can be influenced by the associated cations, affects their solid-state properties. researchgate.net This understanding of how molecular structure dictates the photophysical and chemical behavior of these dyes is instrumental in creating probes with desired characteristics.

The ongoing development of novel oxonol-based probes is driven by the need for more sophisticated tools in biological and medical research. These efforts are expanding the applications of oxonol dyes beyond their traditional use as membrane potential indicators to include roles in targeted imaging, enzyme activity assays, and theranostics. wustl.edu

Broader Impact and Future Directions in Oxonol Based Research

Contribution to Understanding Fundamental Membrane Biophysics

Oxonole Blue dipotassium (B57713) salt and its chemical relatives are classified as slow-response, potentiometric probes. Their mechanism of action provides a powerful means to investigate the electrical potential across the plasma membrane. These negatively charged dyes are lipophilic, allowing them to partition into the cell membrane. Upon membrane depolarization, the cell's interior becomes less negative, facilitating the entry of the anionic dye into the cytoplasm. Once inside, the dye binds to intracellular proteins and membranes, leading to a significant enhancement in its fluorescence. nih.govnih.govthermofisher.com Conversely, hyperpolarization, where the cell's interior becomes more negative, leads to the exclusion of the dye and a decrease in fluorescence. nih.govthermofisher.com

This "on-off" mechanism, where the dye's fluorescence is directly proportional to the membrane potential, has been instrumental in several key areas of membrane biophysics research. nih.gov For instance, these dyes have been successfully employed to quantitatively measure the transmembrane electrical potential of lymphocytes using flow cytometry. nih.gov This technique allows for the analysis of individual cells within a population, providing a more accurate measurement of membrane potential compared to bulk cell suspension methods. nih.gov

Furthermore, studies using oxonol dyes have helped to elucidate the permeability of cell membranes to different ions. For example, research on lymphocytes has shown that at extracellular potassium concentrations above 10 mM, the cell membrane behaves like a potassium electrode, while at lower concentrations, sodium permeability plays a significant role in determining the membrane potential. nih.gov This fundamental understanding of ion dynamics is crucial for comprehending cellular excitability and signaling.

| Property | Description | Source |

| Probe Type | Slow-response, potentiometric fluorescent dye | nih.govthermofisher.com |

| Mechanism | Enters depolarized cells, binds to intracellular components, and exhibits enhanced fluorescence. | nih.govnih.govthermofisher.com |

| Response to Depolarization | Increased fluorescence | nih.govnih.govthermofisher.com |

| Response to Hyperpolarization | Decreased fluorescence | nih.govthermofisher.com |

| Primary Application | Measurement of plasma membrane potential | nih.gov |

Role in Disease Pathophysiology Research

The ability of Oxonole Blue dipotassium salt to report on membrane potential makes it a valuable asset in the study of diseases characterized by aberrant cellular electrical activity.

Ion Channelopathies and Membrane Excitability Disorders

Ion channelopathies are a class of diseases caused by the dysfunction of ion channels. These disorders can affect a wide range of tissues and organs, leading to conditions such as epilepsy, cardiac arrhythmias, and cystic fibrosis. Since ion channels are the primary determinants of membrane potential, probes like this compound can be used to study the functional consequences of channel mutations.

For example, these dyes can be used to screen for compounds that modulate the activity of specific ion channels. In a cellular assay, a change in fluorescence after the application of a test compound would indicate an effect on the membrane potential, and by extension, on the activity of the ion channels present in the cell. This approach allows for the high-throughput screening of large compound libraries to identify potential therapeutic agents for channelopathies.

Metabolic Diseases and Mitochondrial Dysfunction

While anionic bis-oxonols like this compound are largely excluded from the highly negative interior of healthy mitochondria, this property makes them particularly useful for distinguishing changes in the plasma membrane potential from those occurring at the mitochondrial membrane. nih.gov This is critical in the study of metabolic diseases where mitochondrial dysfunction is a key feature.

Mitochondrial dysfunction can lead to a decrease in the mitochondrial membrane potential. By using this compound in conjunction with a mitochondrial-specific potential-sensitive dye, researchers can simultaneously monitor the electrical potential of both the plasma membrane and the mitochondria. This allows for the dissection of the specific cellular compartments affected by a particular disease process or a potential therapeutic intervention. For instance, in studies of neurodegenerative diseases where mitochondrial bioenergetics are compromised, this dual-probe approach can help determine whether a drug candidate is acting at the level of the plasma membrane to alter neuronal excitability or directly on the mitochondria to restore their function.

Advancements in Drug Discovery and Pharmacological Mechanism Elucidation

The properties of this compound make it well-suited for applications in drug discovery and the elucidation of pharmacological mechanisms. Its use in high-throughput screening (HTS) assays is particularly noteworthy.

The fluorescence-based readout of membrane potential provided by this dye is readily adaptable to automated, multi-well plate formats, enabling the rapid screening of thousands of compounds. This is especially valuable for identifying modulators of ion channels, which are a major class of drug targets. Because the change in fluorescence occurs over minutes, these dyes are best suited for detecting steady-state changes in membrane potential rather than rapid, kinetic changes.

Beyond primary screening, this compound can be used to characterize the mechanism of action of identified "hit" compounds. By observing the effect of a compound on the membrane potential of cells expressing specific ion channels, researchers can gain insights into its pharmacological profile. For example, a compound that causes hyperpolarization in a cell line known to express a particular potassium channel is likely an activator of that channel. This information is crucial for the optimization of lead compounds and the development of new therapeutics.

| Application Area | Utility of this compound |

| High-Throughput Screening (HTS) | Enables rapid and automated screening of large compound libraries for modulators of membrane potential and ion channel activity. |

| Mechanism of Action Studies | Helps to elucidate how a drug candidate exerts its effects by monitoring changes in cellular membrane potential. |

| Ion Channel Drug Discovery | Facilitates the identification and characterization of novel activators and inhibitors of specific ion channels. |

Emerging Applications and Technological Innovations

The field of membrane potential sensing is continuously evolving, with new applications and technologies emerging that leverage the properties of fluorescent probes like this compound.

Localized Membrane Potential Sensing

A key area of innovation is the development of methods for sensing membrane potential with high spatial resolution. While traditional applications of this compound provide a global readout of the average membrane potential across a cell, advanced imaging techniques are beginning to enable the visualization of localized potential changes.

By combining fluorescence microscopy with sophisticated image analysis, it may become possible to detect and map variations in membrane potential across different regions of a single cell. This could be particularly insightful for studying complex cellular processes such as synaptic transmission in neurons or the propagation of calcium waves in cardiac muscle cells. Understanding these localized electrical events is crucial for a complete picture of cellular function and could open up new avenues for therapeutic intervention in a variety of diseases.

Organelle-Specific Probes

The utility of oxonol dyes, a class of anionic polymethine dyes, extends to the selective labeling and visualization of specific cellular organelles. researchgate.net Their primary application in this context is often linked to their voltage-sensitive properties, allowing for the monitoring of membrane potential across organelle membranes, which is a key indicator of cellular health and function. The defining characteristic of eukaryotic cells is the segregation of vital functions within various membrane-bound organelles, such as the nucleus, mitochondria, lysosomes, and endoplasmic reticulum. nih.gov Fluorescent probes are essential tools for identifying these organelles and understanding the localization and function of proteins and other molecules. nih.govsigmaaldrich.com

Oxonol dyes are particularly useful as their accumulation and fluorescence can be dependent on the electrochemical gradients across membranes. For instance, the anionic oxonol dye, bis-(1,3-dibutylbarbituric acid) trimethine oxonol (DiBAC4(3)), is known to accumulate in the cytoplasm of depolarized cells. researchgate.net This principle allows it to serve as an indicator for changes in membrane potential, a critical parameter for organelles like mitochondria, which maintain a significant potential across their inner membrane. Changes in mitochondrial membrane potential are linked to various cellular processes, including ATP production and apoptosis.

The design of organelle-specific probes often involves incorporating specific targeting moieties into the dye structure to ensure localization to the desired organelle. nih.govresearchgate.net For example, targeting lysosomes, which have an acidic internal environment, can be achieved by modifying probes with lipophilic amines like morpholine. nih.gov While the broader class of oxonols is known for membrane interaction, the development of derivatives with specific organelle-targeting capabilities is an active area of research. The goal is to create probes that can selectively accumulate in organelles such as mitochondria, the endoplasmic reticulum, or the Golgi apparatus to report on their physiological state. researchgate.net

Below is a table summarizing common approaches for targeting specific organelles with fluorescent probes, a principle that guides the development of next-generation oxonol-based dyes.

| Target Organelle | Targeting Strategy | Common Targeting Groups |

| Mitochondria | Exploiting the large negative membrane potential. | Lipophilic cations (e.g., TPP+, Rhodamine) |

| Lysosomes | Utilizing the low internal pH for trapping. | Weakly basic amines (e.g., Morpholine, Pyridine) |

| Nucleus | Binding to nucleic acids. | DNA intercalators (e.g., Hoechst, DAPI) |

| Endoplasmic Reticulum | Interaction with specific proteins or lipid composition. | Sulfonamide-based groups |

| Golgi Apparatus | Targeting specific enzymes or membrane structures. | Ceramide analogs |

Integration with Optogenetics and Other Advanced Techniques

The integration of oxonol dyes with advanced techniques like optogenetics represents a powerful approach for dissecting complex biological processes. Optogenetics utilizes light to control the activity of genetically modified cells, often neurons, through the expression of light-sensitive ion channels or pumps like channelrhodopsins and halorhodopsins. youtube.comaddgene.org These tools allow for precise temporal and spatial control over cellular membrane potential.

Oxonol dyes, as voltage-sensitive probes, can be used in conjunction with optogenetics to optically report the changes in membrane potential induced by optogenetic actuators. For example, after expressing channelrhodopsin-2 (a blue light-activated cation channel) in a neuron, researchers can use an oxonol dye to visualize the resulting depolarization when the cell is stimulated with blue light. addgene.org This provides an all-optical method to both stimulate and record cellular electrical activity, eliminating the need for traditional, more invasive electrophysiological techniques like patch-clamping.

This combination is particularly powerful for studying neuronal networks, where the activity of many neurons can be monitored simultaneously. The fluorescence changes of the oxonol dye can provide real-time information on how optogenetic stimulation of one set of neurons affects the activity of others in the network. Some oxonol dyes have shown high sensitivity, with reports of up to a 7% change in fluorescence for a 100mV change in membrane potential.

Advanced microscopy techniques, such as fluorescence-lifetime imaging microscopy (FLIM) and Förster resonance energy transfer (FRET), can also be combined with oxonol dyes to provide more quantitative and dynamic information about the cellular environment. The development of new oxonol dyes with properties tailored for these advanced applications, such as near-infrared absorption and emission, is crucial for enabling deeper tissue imaging and minimizing photodamage. wustl.edu

Challenges and Opportunities for Future Research

Despite the utility of oxonol dyes, including this compound, several challenges remain, which also present significant opportunities for future research and development.

One of the primary challenges is improving the specificity of organelle targeting. nih.gov While some oxonols passively respond to membrane potential, designing probes that selectively accumulate in a specific organelle without ambiguity remains a key goal. This involves the development of novel targeting moieties and a deeper understanding of the unique biochemical environments of each organelle. researchgate.net

Another challenge lies in the potential for the dyes themselves to interfere with cellular function. For example, certain oxonol dyes have been observed to modulate the function of GABA-A receptors, which could complicate the interpretation of results in neuroscience studies. jneurosci.org Specifically, some blue oxonols have shown biphasic effects, with mixed potentiation and inhibition of receptor function. jneurosci.org Therefore, a critical area of research is the development of probes with minimal off-target effects and low cytotoxicity.

The photophysical properties of existing dyes also present limitations. Many traditional dyes operate in the visible spectrum, which has limited tissue penetration and can suffer from background autofluorescence. A significant opportunity lies in the creation of new classes of oxonol dyes that exhibit absorption and emission in the near-infrared (NIR) region. wustl.edu NIR probes would allow for deeper in vivo imaging and reduce photodamage to biological samples.

The table below summarizes key challenges and the corresponding future opportunities in oxonol-based research.

| Challenge | Opportunity for Future Research |

| Limited Organelle Specificity | Design of novel dyes with specific organelle-targeting chemical groups. nih.gov |

| Potential for Cytotoxicity and Off-Target Effects | Synthesis and screening of new oxonol structures to identify candidates with higher biocompatibility and fewer interactions with cellular machinery. jneurosci.org |

| Suboptimal Photophysical Properties | Development of oxonol dyes with near-infrared (NIR) excitation and emission for improved tissue penetration and reduced phototoxicity. wustl.edu |

| Signal-to-Noise Ratio | Creation of "turn-on" or activatable fluorescent probes that only become fluorescent upon reaching their target or sensing a specific physiological change. researchgate.net |

| Scalability and Reproducibility | Developing robust and scalable synthesis methods to ensure batch-to-batch consistency for widespread use in research and diagnostics. nih.gov |

Future research will likely focus on creating multifunctional probes that can simultaneously report on multiple cellular parameters (e.g., membrane potential and pH) and the development of activatable dyes that switch on their fluorescence only in the presence of a specific analyte or condition. researchgate.net These advancements will continue to expand the role of oxonol dyes as indispensable tools in cell biology and neuroscience.

Q & A

Q. What are the key physicochemical properties of Oxonole Blue dipotassium salt, and how do they influence its research applications?

this compound (CAS 51858-17-4) is a pentamethine oxonole dye with a molecular structure containing sulfophenyl and pyrazolone groups. Its absorption and fluorescence properties in the visible spectrum (e.g., ~628 nm) make it suitable for monitoring membrane potential in cellular studies. The dipotassium salt enhances water solubility, critical for in vitro applications. Researchers should verify its spectral characteristics (e.g., extinction coefficient, quantum yield) under experimental conditions to ensure reproducibility .

Q. What are the recommended handling and storage protocols for this compound to maintain stability?

Store the compound in a dry, dark environment at 0–4°C for short-term use or –20°C for long-term preservation. Avoid dust formation and inhalation by using fume hoods and personal protective equipment (PPE) such as gloves and safety goggles. The compound is classified under GHS as a skin irritant (Category 2) and eye irritant (Category 2A), necessitating strict adherence to lab safety protocols .

Q. How can researchers confirm the identity and purity of this compound prior to experimental use?

Use analytical techniques such as:

- High-performance liquid chromatography (HPLC) to assess purity.

- Mass spectrometry (MS) or nuclear magnetic resonance (NMR) to confirm molecular structure.

- Elemental analysis to verify potassium content. Cross-reference spectral data (e.g., UV-Vis absorbance peaks) with literature values to validate batch consistency .

Q. What are the primary research applications of this compound in cellular studies?

Its primary use is as a membrane potential-sensitive probe in live-cell imaging. The dye accumulates in depolarized membranes, exhibiting fluorescence changes correlated with transmembrane potential. Applications include mitochondrial membrane potential assays, neuronal activity monitoring, and bacterial viability studies. Calibrate the dye using valinomycin or other ionophores to establish a baseline for quantitative measurements .

Advanced Research Questions

Q. How should researchers design experiments using this compound to minimize spectral interference in multi-dye imaging?

- Perform spectral unmixing by acquiring single-dye controls to isolate emission signals.

- Use narrowband filters or spectral detectors to separate overlapping wavelengths.

- Validate specificity by testing the dye in knockout models or with inhibitors (e.g., carbonyl cyanide m-chlorophenyl hydrazone (CCCP) for mitochondrial depolarization). Document all optical settings (e.g., excitation/emission wavelengths, exposure times) to ensure reproducibility .

Q. What steps can resolve discrepancies in membrane potential data obtained with this compound?

- Verify dye concentration (typically 0.1–1 μM) and incubation time to avoid overloading cells.